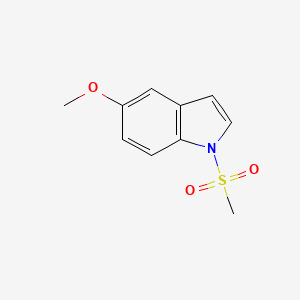

5-methoxy-1-(methylsulfonyl)-1H-indole

Description

Significance of Indole (B1671886) Derivatives in Drug Discovery and Development

Indole derivatives are a prominent class of compounds in medicinal chemistry, recognized for their extensive range of biological activities and therapeutic potential. nih.govresearchgate.net The structural versatility of the indole ring system allows it to interact with a diverse array of biological targets, leading to its incorporation into numerous natural products, alkaloids, and synthetic pharmaceuticals. tandfonline.comresearchgate.net This inherent adaptability has established the indole nucleus as a critical pharmacophore in the development of new therapeutic agents. researchgate.net

The significance of indole derivatives spans multiple therapeutic areas:

Anticancer Agents: Indole-based compounds are extensively investigated for their anticancer properties, acting on various key biological targets such as tubulin, protein kinases, and histone deacetylases. nih.govtandfonline.com Their ability to inhibit cancer cell proliferation and induce apoptosis makes them valuable leads in oncology research. researchgate.net

Antimicrobial Agents: With the rise of antibiotic resistance, indole derivatives have emerged as promising antimicrobial agents. nih.gov They can exhibit potent antibacterial activity against multidrug-resistant bacteria, often by disrupting bacterial membranes and inhibiting biofilm formation. nih.gov

Anti-inflammatory and Neuroprotective Agents: The indole scaffold is present in compounds with significant anti-inflammatory and neuroprotective activities. tandfonline.comresearchgate.net For instance, indole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov

Antiviral Agents: Researchers have successfully synthesized novel indole derivatives with potent antiviral activities, including against HIV, HCV, and herpes simplex viruses. nih.gov

Central Nervous System (CNS) Activity: The indole structure is fundamental to the neuro-transmitters serotonin (B10506) and melatonin (B1676174), which regulate mood, sleep, and circadian rhythms. researchgate.net This has spurred the development of indole-based drugs targeting CNS disorders. tandfonline.com

The widespread therapeutic application of indole derivatives is a testament to their success in drug discovery. The following table summarizes some examples of indole-based drugs and their therapeutic applications.

| Drug Class | Example Compound | Therapeutic Application |

|---|---|---|

| Antihypertensive | Reserpine | Management of high blood pressure. researchgate.net |

| NSAID | Indomethacin | Reduces inflammation and pain. nih.gov |

| Antiemetic | Ondansetron | Prevents nausea and vomiting. |

| Antimigraine | Sumatriptan | Treats migraine attacks. |

The Role of Substitutions in Modulating Indole Bioactivity

Substitutions can be made at several positions on the indole ring, most commonly at the N-1, C-2, C-3, and C-5 positions. nih.gov

N-1 Position: Substitution at the indole nitrogen can influence the molecule's acidity and its ability to act as a hydrogen bond donor. For example, attaching a methylsulfonyl group (-SO2CH3) at the N-1 position can significantly alter the electronic properties of the indole ring system. nih.govbeilstein-journals.org Studies on N-alkoxy substituted indole-3-carbinol (B1674136) derivatives showed a striking increase in anticancer efficacy with increasing carbon chain length. nih.gov

C-3 Position: The C-3 position is often a key site for modification. The presence of a hydroxymethyl substituent at C-3 was found to be important for inducing cell cycle arrest in cancer cells, a bioactivity not observed in related compounds like tryptophol (B1683683) or melatonin which lack this feature. nih.gov

C-5 Position: Modifications at the C-5 position can have a profound impact on selectivity and potency. In a study aimed at developing selective sphingosine (B13886) kinase 2 (SphK2) inhibitors, it was discovered that a 1,5-disubstitution pattern on the indole ring promoted optimal binding and enzymatic inhibition. nih.gov The presence of a methoxy (B1213986) group (-OCH3) at this position is common in many biologically active indoles, where it enhances the electron-rich nature of the ring system and can influence receptor interactions. chim.it

The following table provides examples of how specific substitutions on the indole ring can modulate biological activity.

| Position | Substituent | Effect on Bioactivity | Example Class |

|---|---|---|---|

| N-1 | N-alkoxy groups | Increased anti-proliferative activity in breast cancer cells. nih.gov | Anticancer |

| C-5 | Methoxy group | Enhances reactivity and is present in many natural products and pharmaceuticals. chim.it | Various |

| C-5 | Fluoro group | Can diminish reaction yields in certain synthetic pathways. acs.org | Synthetic Intermediates |

| N-1 | Benzenesulfonyl group with electron-withdrawing substituents (e.g., F, CF3) | Can have a detrimental effect on reaction yields. acs.org | Synthetic Intermediates |

Overview of 5-Methoxy-1-(methylsulfonyl)-1H-indole within the Indole Chemical Space

The compound this compound belongs to the vast family of substituted indole derivatives. Its structure is characterized by two key substitutions on the core indole scaffold: a methoxy group (-OCH3) at the C-5 position and a methylsulfonyl group (-SO2CH3) at the N-1 position. These substitutions are expected to significantly influence its chemical properties and biological activity compared to the parent indole molecule.

The 5-methoxy substitution is a well-known feature in many biologically active indoles. chim.it The methoxy group is an electron-donating group, which increases the electron density of the aromatic system, potentially enhancing its reactivity and modulating its interaction with biological targets. chim.it 5-Methoxyindole (B15748) derivatives have been investigated for a range of activities, including neuroprotection. nih.gov

The 1-(methylsulfonyl) group, also known as a mesyl group, is a strong electron-withdrawing group. Its presence on the indole nitrogen atom significantly alters the electronic character of the ring, affecting the acidity of the N-H proton (which is now absent) and the nucleophilicity of the indole system. N-sulfonyl indoles are important intermediates in organic synthesis and have been incorporated into compounds with potential biological activities, such as COX-2/5-LOX inhibition. nih.govbeilstein-journals.org

The combination of an electron-donating group at C-5 and a strong electron-withdrawing group at N-1 creates a unique electronic profile for this compound. This "push-pull" electronic arrangement can be a strategic design element in medicinal chemistry to fine-tune the molecule's properties. While specific biological studies on this compound are not extensively detailed in the provided context, related N-methylsulfonyl-indole derivatives have been synthesized and evaluated for anti-inflammatory effects. nih.gov The synthesis of such hybrid systems often involves multi-component reactions to efficiently build molecular complexity. beilstein-journals.org

Below is a table summarizing the key chemical features of this compound.

| Property | Description |

|---|---|

| Core Scaffold | Indole |

| Substitution at C-5 | Methoxy (-OCH3) group (electron-donating) |

| Substitution at N-1 | Methylsulfonyl (-SO2CH3) group (electron-withdrawing) |

| Potential Significance | The combination of substituents creates a unique electronic profile, potentially leading to specific biological activities. It is a member of a class of compounds investigated for anti-inflammatory properties. nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

88131-62-8 |

|---|---|

Molecular Formula |

C10H11NO3S |

Molecular Weight |

225.27 g/mol |

IUPAC Name |

5-methoxy-1-methylsulfonylindole |

InChI |

InChI=1S/C10H11NO3S/c1-14-9-3-4-10-8(7-9)5-6-11(10)15(2,12)13/h3-7H,1-2H3 |

InChI Key |

TWIHNYVCKVETAW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2)S(=O)(=O)C |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of 5 Methoxy 1 Methylsulfonyl 1h Indole and Its Analogues

Influence of the N-Methylsulfonyl Group on Ligand-Receptor Interactions

The substitution at the indole (B1671886) nitrogen (N-1 position) significantly impacts the electronic properties and conformational flexibility of the entire ring system. The N-methylsulfonyl group is a strong electron-withdrawing group, which decreases the nucleophilicity and electron density of the indole ring, particularly at the C3 position. nih.gov This electronic modulation can be critical for the molecule's stability, metabolic profile, and interaction with biological targets.

In the context of ligand-receptor binding, the sulfonyl moiety (SO₂) introduces a region capable of acting as a hydrogen bond acceptor. researchgate.net The oxygen atoms of the sulfonyl group can form strong hydrogen bonds with corresponding donor residues, such as the amide protons of asparagine or the hydroxyl groups of serine and threonine, within a receptor's binding pocket. This interaction can serve as a crucial anchor point, stabilizing the ligand-receptor complex and contributing to higher binding affinity.

Contribution of the 5-Methoxy Substituent to Biological Efficacy and Selectivity

The substituent at the C-5 position of the indole ring plays a vital role in modulating a compound's pharmacological profile. The 5-methoxy group (-OCH₃) is an electron-donating group, which increases the electron density of the benzene (B151609) portion of the indole nucleus. This electronic effect can enhance cation-π interactions, where the electron-rich indole ring interacts favorably with cationic residues like arginine or lysine (B10760008) in a receptor binding site. acs.org

In several series of indole-based compounds, the presence of a 5-methoxy group has been linked to improved biological activity. For instance, in studies of Mcl-1 inhibitors, replacing a methoxy (B1213986) substituent with a methyl group led to a loss of potency, with the retention of the 5-position methoxy ether being better tolerated than at other positions. acs.org Similarly, for N-arylsulfonylindoles targeting the 5-HT₆ receptor, 5-methoxy derivatives were synthesized to explore potential gains in affinity, drawing parallels from highly potent 5-methoxy arylsulfonyltryptamines. nih.gov However, in this specific series, both 5-methoxy and 5-fluoro substitutions proved to be detrimental to receptor affinity compared to the unsubstituted analogues. nih.gov This suggests that while the 5-methoxy group can be beneficial, its contribution is highly context-dependent and relies on the specific topology and electrostatic environment of the target binding pocket.

The oxygen atom of the methoxy group can also function as a hydrogen bond acceptor. nih.gov This allows for additional interactions with hydrogen bond donors in the receptor, potentially increasing binding affinity and selectivity. The position of this group is critical; its ability to form a productive interaction depends on whether it can be properly oriented towards a complementary residue in the binding site.

| Compound Series | Target | Effect of 5-Methoxy Group | Reference |

| Macrocyclic Indoles | Mcl-1 | Retention of 5-OMe was better tolerated than at other positions, contributing to potency. | acs.org |

| N-Arylsulfonylindoles | 5-HT₆ Receptor | Detrimental to receptor affinity compared to unsubstituted analogues. | nih.gov |

| Methylated/Methoxylated Indoles | Aryl Hydrocarbon Receptor (AhR) | 7-MeO-indole was an effective agonist, indicating position-specific effects of methoxy groups. | nih.gov |

Positional and Electronic Effects of Substituents on the Indole Ring System

The biological activity of indole derivatives is highly sensitive to the nature and position of substituents on the indole ring. SAR studies have systematically explored these effects to map out the structural requirements for optimal activity at various biological targets.

Positional Isomerism: The location of a substituent can dramatically alter its effect. For example, in a study of linked bisindole compounds as HIV-1 fusion inhibitors, the linkage between the two indole rings was critical. Compounds with a 6-6' linkage were the most potent, while shifting to 5-6', 6-5', or 5-5' linkages resulted in a significant reduction in activity. nih.gov Similarly, in a series of anti-inflammatory indole derivatives, substitutions at different positions led to varied inhibitory profiles against COX and LOX enzymes. researchgate.net Research on indole-based chalcones as tubulin polymerization inhibitors found that substitution of a C-6 methoxy group played an important role in inhibiting cancer cell growth. nih.gov

Electronic Effects: The electronic properties of substituents (whether they are electron-donating or electron-withdrawing) are a key determinant of activity.

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and methyl (-CH₃) increase the electron density of the indole ring. In certain Mcl-1 inhibitors, electron-donating indole substitutions generally resulted in higher cellular potency. acs.org

Electron-Withdrawing Groups (EWGs): Halogens like fluorine (-F) and chlorine (-Cl) withdraw electron density. In a series of CysLT1 antagonists, fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts. researchgate.net The rate of bromination of indoles, a reaction influenced by the ring's electron density, diminishes with increasingly powerful electron-withdrawing groups at the C5 position, in the order of -OCH₃ > -H > -F > -Cl > -Br > -COCH₃ > -COOH > -CN. researchgate.net

The interplay between positional and electronic effects is complex. For instance, while a 5-methoxy group can be beneficial in one scaffold, a 4-position substitution might be unfavorable. researchgate.net A comprehensive understanding of these effects allows for the strategic placement of specific functional groups to optimize interactions with a target receptor.

| Substituent | Position(s) | Electronic Effect | General Impact on Activity (Example) | Reference |

| Methoxy (-OCH₃) | C5, C6 | Electron-Donating | Can increase potency (Mcl-1 inhibitors); effect is target-dependent. | acs.orgnih.gov |

| Methyl (-CH₃) | C4, C6 | Electron-Donating | Can increase potency (AhR agonists). | nih.gov |

| Fluorine (-F) | C5 | Electron-Withdrawing | More potent than chlorine analogues (CysLT1 antagonists). | nih.govresearchgate.net |

| Chlorine (-Cl) | C5 | Electron-Withdrawing | Less potent than fluorine analogues (CysLT1 antagonists). | researchgate.net |

| Phenyl (-C₆H₅) | C5 | Bulky/Aromatic | Can provide favorable hydrophobic or π-stacking interactions. | semanticscholar.org |

Rational Design Principles Derived from SAR Studies for Optimized Biological Activity

The cumulative findings from SAR investigations provide a set of guiding principles for the rational design of new, more potent, and selective indole-based therapeutic agents. nih.gov The goal is to leverage the understanding of how each molecular component contributes to the biological effect to build an optimized structure. orientjchem.org

Key design principles derived from studies of compounds like 5-methoxy-1-(methylsulfonyl)-1H-indole and its analogues include:

Strategic Use of the N-1 Substituent: The N-1 position is a critical handle for modulating the electronic character and conformational profile of the indole core. The use of an N-sulfonyl group can provide a key hydrogen bond accepting anchor and enforce a bioactive conformation, which can be a valuable strategy for enhancing ligand affinity. researchgate.net

Optimizing Benzene Ring Substitution: The C-4, C-5, C-6, and C-7 positions offer opportunities to enhance binding through various interactions. The SAR data often points to a specific "hot spot" for substitution. For example, if a 5-methoxy group enhances cation-π interactions and provides a beneficial hydrogen bond, but a 4-position substituent is detrimental, design efforts should focus on exploring other small, electron-donating groups or hydrogen bond acceptors exclusively at the C-5 position. acs.orgresearchgate.net

Target-Specific Modifications: A crucial takeaway is that there is no universally optimal substitution pattern. A feature that enhances activity for one target (e.g., a 5-methoxy group for Mcl-1) may be detrimental for another (e.g., 5-HT₆). acs.orgnih.gov Therefore, rational design must be guided by the specific topology, residue composition, and electrostatic potential of the target receptor's binding site. Molecular docking and quantitative structure-activity relationship (QSAR) models are computational tools that integrate these SAR findings to predict the activity of novel designed compounds before their synthesis. nih.govorientjchem.org

By integrating these principles, medicinal chemists can move beyond random screening and toward the deliberate, structure-based design of indole derivatives with improved therapeutic potential. rsc.org

Computational Chemistry and Cheminformatics in the Study of 5 Methoxy 1 Methylsulfonyl 1h Indole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. From this, a wide range of chemical and physical properties can be derived, offering a detailed picture of molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful and widely used quantum computational method that calculates the electronic structure of molecules based on the electron density rather than the complex many-electron wave function. mdpi.comnih.gov This approach offers a favorable balance between accuracy and computational cost, making it suitable for studying molecules of pharmaceutical interest.

For 5-methoxy-1-(methylsulfonyl)-1H-indole, DFT calculations, often employing functionals like B3LYP or ωB97X-D with basis sets such as 6-31++G(d,p), can be used to determine its most stable three-dimensional conformation (optimized geometry). mdpi.com These calculations provide precise data on bond lengths, bond angles, and dihedral angles. The results of such calculations are crucial for understanding the molecule's shape and how it might fit into a biological target like a protein's active site. Studies on structurally related indole (B1671886) derivatives, such as 5-methoxyindole-2-carboxylic acid, have successfully used DFT to correlate calculated structural data with experimental X-ray diffraction results, confirming the reliability of this method. mdpi.comnih.govnih.gov

| Parameter | Predicted Value | Description |

| C-N Bond Length (Indole) | ~1.38 Å | The length of the carbon-nitrogen bond within the indole ring system. |

| N-S Bond Length (Sulfonyl) | ~1.65 Å | The length of the nitrogen-sulfur bond connecting the indole to the methylsulfonyl group. |

| S=O Bond Length | ~1.45 Å | The length of the double bonds between sulfur and oxygen in the sulfonyl group. |

| C-O Bond Length (Methoxy) | ~1.37 Å | The length of the carbon-oxygen bond in the methoxy (B1213986) substituent. |

| Indole Ring Planarity | Nearly Planar | The deviation of atoms from the mean plane of the bicyclic indole core. |

Note: The values in this table are hypothetical examples based on typical bond lengths for similar functional groups and are intended to illustrate the type of data generated by DFT calculations.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. For this compound, FMO analysis can identify the specific atoms or regions that contribute most to these frontier orbitals, thus predicting the most probable sites for metabolic reactions or interactions with a biological target. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. nih.gov These maps are generated by calculating the electrostatic potential on the molecule's electron density surface. researchgate.net Different colors on the MEP map denote varying levels of electrostatic potential: red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. nih.govresearchgate.net Green or yellow areas represent neutral or weakly polarized regions. nih.gov For this compound, an MEP map would likely show negative potential around the oxygen atoms of the methoxy and methylsulfonyl groups, highlighting them as potential hydrogen bond acceptors.

| Analysis Type | Key Information Provided | Relevance to this compound |

| HOMO Analysis | Identifies electron-rich regions; predicts sites for electrophilic attack. | The indole ring is generally electron-rich and would likely be the primary contributor to the HOMO, indicating its role as a potential electron donor in interactions. |

| LUMO Analysis | Identifies electron-poor regions; predicts sites for nucleophilic attack. | The methylsulfonyl group is strongly electron-withdrawing, suggesting it would be a major contributor to the LUMO, making the sulfur atom a potential electrophilic site. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. | A calculated energy gap would provide a quantitative measure of the molecule's kinetic stability and its propensity to undergo chemical reactions. |

| MEP Map | Visualizes charge distribution and reactive sites. | The map would clearly show the electronegative oxygen atoms of the sulfonyl and methoxy groups as sites for hydrogen bonding and the indole ring as a region of π-electron density. nih.gov |

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.netnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

Docking simulations place this compound into the binding site of a target protein, exploring various possible conformations and orientations. The resulting poses are then scored based on a function that estimates the binding free energy. The most favorable poses reveal the likely binding mode of the compound.

Analysis of these docked poses allows for the detailed characterization of non-covalent interactions between the ligand and the protein's amino acid residues. These interactions are critical for molecular recognition and binding affinity. For an indole-based compound like this compound, key interactions could include:

Hydrogen Bonds: The oxygen atoms of the methoxy and methylsulfonyl groups can act as hydrogen bond acceptors with donor residues in the protein, such as arginine, lysine (B10760008), or serine.

Hydrophobic Interactions: The indole ring and the methyl group can form hydrophobic interactions with nonpolar residues like leucine, valine, and isoleucine.

π-Stacking: The aromatic indole ring can engage in π-π stacking or T-shaped π-stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

Studies on similar methylsulfonyl indole-benzimidazole derivatives have shown their ability to bind to targets like the estrogen receptor, highlighting the importance of these interaction types in achieving stable binding. rsc.org

| Interaction Type | Potential Functional Group on Ligand | Potential Amino Acid Residue in Target |

| Hydrogen Bond (Acceptor) | Sulfonyl Oxygen, Methoxy Oxygen | Arginine (Arg), Serine (Ser), Threonine (Thr) |

| Hydrophobic Interaction | Indole Ring, Methyl Group | Leucine (Leu), Isoleucine (Ile), Valine (Val) |

| π-π Stacking | Indole Aromatic System | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

Note: This table presents a hypothetical summary of potential interactions based on the chemical structure of this compound.

Molecular docking programs use scoring functions to estimate the binding affinity of a ligand to a protein, often expressed as a binding energy (e.g., in kcal/mol). nih.gov A lower (more negative) binding energy generally indicates a more stable protein-ligand complex and higher predicted affinity. By docking this compound against a panel of different protein targets, researchers can computationally predict its binding selectivity. A compound that shows a significantly lower binding energy for one target over others is predicted to be more selective. nih.gov

For instance, docking this compound into the active sites of related enzymes (e.g., different kinase isoforms or receptor subtypes) and comparing the resulting binding scores can provide an initial assessment of its selectivity profile. While these predictions are valuable for prioritizing compounds for synthesis and experimental testing, they are theoretical and require confirmation through in vitro binding assays.

| Target Protein | Predicted Binding Energy (kcal/mol) | Predicted Selectivity |

| Protein A | -9.5 | High |

| Protein B | -6.2 | Low |

| Protein C | -6.8 | Low |

Note: This table contains hypothetical data to illustrate how docking results can be used to predict binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov A QSAR model is an equation that relates numerical descriptors of a molecule's structure (e.g., physicochemical, electronic, or topological properties) to its activity (e.g., IC₅₀ or Kᵢ values).

To develop a QSAR model for analogs of this compound, a training set of structurally similar compounds with known biological activities against a specific target would be required. For each compound in the set, a variety of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecule's structure. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that best predicts the observed activity based on a combination of these descriptors. researchgate.net

Once validated, the QSAR model can be used to predict the biological activity of new, untested compounds based solely on their chemical structure. mdpi.com This allows for the virtual screening of large compound libraries and the rational design of new derivatives with potentially improved potency. For example, a QSAR study on indeno[1,2-b]indole derivatives successfully created a model to predict their activity as CK2 inhibitors, demonstrating the utility of this approach for the indole scaffold. mdpi.comnih.gov

| Descriptor Class | Example Descriptors | Information Encoded |

| Electronic | Dipole moment, HOMO/LUMO energies | Describes the electronic distribution and reactivity of the molecule. |

| Steric/Topological | Molecular weight, Molar refractivity, Balaban J index | Relates to the size, shape, and branching of the molecule. researchgate.net |

| Hydrophobic | LogP (octanol-water partition coefficient) | Quantifies the lipophilicity of the molecule, affecting membrane permeability and binding. |

| 3D Descriptors | Solvent-accessible surface area, Principal moments of inertia | Describes the three-dimensional conformation and spatial arrangement of the molecule. researchgate.net |

Development of Predictive Models for Biological Activity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a cornerstone of ligand-based drug design. This methodology aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a class of compounds like N-sulfonylindoles, a QSAR model would be developed using a dataset of molecules with experimentally determined biological activities (e.g., enzyme inhibition IC50 values).

The process begins by calculating a wide array of molecular descriptors for each compound in the series. A statistical method, such as Multiple Linear Regression (MLR) or Principal Component Regression (PCR), is then employed to build a model that links a subset of these descriptors to the observed activity. For instance, a study on 5-methyl/trifluoromethoxy-1H-indole-2,3-dione-3-thiosemicarbazone derivatives utilized PCR to develop a QSAR model for anti-tubercular activity. Such models are invaluable for predicting the activity of newly designed analogs of this compound, allowing for the prioritization of synthesis and testing of the most promising candidates. The predictive power of these models is rigorously validated using both internal and external sets of compounds to ensure their robustness and reliability.

Identification of Molecular Descriptors Correlating with Activity

A critical outcome of QSAR modeling is the identification of specific molecular descriptors that significantly influence biological activity. These descriptors quantify various aspects of a molecule's physicochemical properties and can be categorized as constitutional, topological, geometrical, or quantum-chemical.

For indole derivatives, studies have shown that a combination of descriptors often governs their activity. For example, in a QSAR study of 6-methylsulfonyl indole derivatives as COX-2 inhibitors, descriptors related to electronic properties and molecular shape were found to be important. The sulfonyl group, present in this compound, is a strong electron-withdrawing group that significantly impacts the electronic distribution of the indole ring system. Descriptors such as dipole moment, HOMO (Highest Occupied Molecular Orbital), and LUMO (Lowest Unoccupied Molecular Orbital) energies can capture these electronic effects. Furthermore, descriptors related to molecular volume and surface area can be critical for explaining how the molecule fits into the binding pocket of a target protein. Identifying these key descriptors provides a deeper understanding of the mechanism of action and guides the rational design of more potent analogs.

Table 1: Examples of Molecular Descriptors Relevant for N-Sulfonylindole Derivatives

| Descriptor Category | Descriptor Name | Description | Potential Relevance |

|---|---|---|---|

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Influences size and diffusion properties. |

| Number of Rotatable Bonds (nRotB) | The count of bonds that allow free rotation around them. | Relates to molecular flexibility and binding entropy. | |

| Electronic | Dipole Moment | A measure of the net molecular polarity. | Important for electrostatic interactions with the target. |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Relates to chemical reactivity and charge transfer interactions. | |

| Topological | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | Correlates with membrane permeability and bioavailability. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity. | Crucial for absorption, distribution, and membrane crossing. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Ligand-Target Complexes

While molecular docking provides a static snapshot of how a ligand might bind to its target, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the ligand-target complex over time. An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing a detailed picture of the complex's flexibility and intermolecular interactions.

In the context of this compound, MD simulations would be performed after docking the compound into the active site of a relevant biological target. For instance, a study on substituted 5-(4-methoxyphenyl)-1H-indoles used MD simulations to explore their allosteric inhibition of the enzyme ALOX15. The simulations showed how the binding of the indole derivative to one monomer of the dimeric enzyme induced conformational changes that affected substrate binding in the other monomer. Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions, indicating the stability of the protein and ligand over the simulation time.

Root Mean Square Fluctuation (RMSF): Reveals the flexibility of different regions of the protein, highlighting which residues are most affected by ligand binding.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein, identifying key stabilizing interactions.

These simulations can confirm the stability of a proposed binding mode and elucidate the molecular basis for the compound's activity, providing insights that are unattainable from static models alone.

In Silico ADME Prediction for Indole Derivatives

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage failures in drug development. In silico tools provide rapid and cost-effective methods to predict these pharmacokinetic properties based solely on the molecular structure.

Prediction of Absorption, Distribution, Metabolism, and Excretion Characteristics

Computational models are used to predict a range of ADME properties for indole derivatives. These predictions are based on large datasets of experimentally determined values and sophisticated algorithms.

Absorption: Human Intestinal Absorption (HIA) is predicted to assess oral bioavailability. Models also evaluate permeability through the Caco-2 cell line, a common in vitro model for the intestinal barrier.

Distribution: The ability of a compound to cross the Blood-Brain Barrier (BBB) is a critical prediction, determining its potential for central nervous system activity or side effects. Plasma Protein Binding (PPB) is also estimated, as high binding can limit the free concentration of the drug available to act on its target.

Metabolism: A key prediction is the compound's potential to inhibit or be a substrate for major Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4). Inhibition of these enzymes can lead to adverse drug-drug interactions.

Excretion: While direct prediction of excretion pathways is complex, properties like water solubility play a significant role and are routinely calculated.

Bioavailability and Drug-Likeness Assessment (excluding human data)

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties consistent with known drugs. This assessment is often performed using a set of rules or filters derived from the analysis of successful oral drugs.

Lipinski's Rule of Five: This is the most famous rule set, stating that poor absorption or permeation is more likely when a compound has a molecular weight > 500, a LogP > 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

Veber's Rules: These rules emphasize the importance of molecular flexibility and polarity, suggesting that good oral bioavailability is more likely for compounds with 10 or fewer rotatable bonds and a topological polar surface area (TPSA) of ≤ 140 Ų.

Bioavailability Score: Some computational tools provide a composite bioavailability score based on multiple physicochemical properties, offering a more holistic prediction of a compound's potential to be orally active.

For N-sulfonylindole derivatives, in silico tools can rapidly calculate these properties,

Pharmacological and Biological Activity Investigations of 5 Methoxy 1 Methylsulfonyl 1h Indole

Anti-inflammatory Activity and Cyclooxygenase (COX) Inhibition

Direct research investigating the anti-inflammatory and cyclooxygenase (COX) inhibition properties of 5-methoxy-1-(methylsulfonyl)-1H-indole is not extensively available in peer-reviewed literature. However, significant insights can be drawn from studies on structurally related indole (B1671886) derivatives. A notable analog, 5-methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole, where the methylsulfonyl group is attached to a phenyl ring at the C-2 position of the indole scaffold rather than the N-1 position, has been synthesized and evaluated as a selective COX-2 inhibitor.

In vitro isoenzyme inhibition assays were conducted on the analog, 5-methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole, to determine its inhibitory activity and selectivity towards COX-1 and COX-2. The results demonstrated that this compound is a potent and highly selective inhibitor of the COX-2 enzyme.

The inhibitory concentrations (IC50) for this related compound are detailed in the table below. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, highlights its preference for COX-2.

Table 1: Cyclooxygenase (COX) Inhibitory Activity of the Analog 5-methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) |

|---|

Molecular modeling studies on the analog, 5-methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole, have provided insights into its mechanism of selective COX-2 inhibition. Docking simulations showed that the compound binds within the active site of the COX-2 enzyme. The methylsulfonyl (SO2Me) group on the phenyl ring at the C-2 position plays a crucial role in this selectivity. This group is oriented to fit into the secondary pocket, a specific region present in the active site of COX-2 but not COX-1. This interaction with the secondary pocket is a key feature of many selective COX-2 inhibitors.

Furthermore, the methoxy (B1213986) group at the C-5 position of the indole ring may contribute to the binding affinity. It is suggested that the oxygen atom of the methoxy group can form a hydrogen bond with the hydroxyl group of the amino acid residue Tyrosine 348 (Tyr348) in the active site, which could explain the high potency of the compound.

Anticancer Activity and Molecular Targets

A comprehensive review of scientific literature indicates a lack of specific studies focused on the anticancer activity and molecular targets of this compound. While the broader class of indole-containing compounds has been a significant area of research in oncology, this specific derivative has not been a subject of published investigation in the contexts outlined below.

There are no available scientific studies that have investigated or reported on the ability of this compound to modulate the activity of estrogen receptor alpha (ERα).

Specific data on the inhibitory effect of this compound on kinase activity, including Cyclin-Dependent Kinase 5 (CDK-5) and Proviral Integration site for Moloney murine leukemia virus 1 (Pim1), is not present in the current scientific literature.

There are no published research findings that specifically describe the interference of this compound with the process of tubulin polymerization. Although the indole scaffold is a core structure in various known tubulin polymerization inhibitors, this general characteristic cannot be directly attributed to this specific compound without dedicated experimental validation.

Based on a comprehensive search of available scientific literature, there is currently no specific research published on the pharmacological and biological activities of the chemical compound This compound that aligns with the detailed outline provided.

Studies on structurally related indole derivatives have been identified, including those with a 5-methoxy group or a 1-methylsulfonyl group, but not on the exact molecule specified. For instance, research exists on compounds such as 5-methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole and various N-methylsulfonyl-indole derivatives lacking the 5-methoxy substituent. However, per the instructions to focus solely on "this compound," the findings related to these different molecules cannot be used.

Therefore, it is not possible to generate a scientifically accurate article on the induction of apoptosis, antioxidant potential, or antimicrobial investigations for "this compound" as the primary research data does not appear to be available in the public domain.

Preclinical Research Methodologies and Findings Excluding Human Trials

In Vitro Cellular Assays for Biological Activity Assessment

Cell Viability and Proliferation Assays

No studies detailing the effects of 5-methoxy-1-(methylsulfonyl)-1H-indole on cell viability or proliferation in various cell lines were identified.

Reporter Gene Assays for Receptor Activation or Inhibition

There is no available information from reporter gene assays to indicate whether this compound activates or inhibits specific cellular receptors.

Cellular Pathway Analysis (e.g., Western Blot, Gene Expression)

No research could be located that has investigated the impact of this compound on cellular pathways through methods such as Western blotting or gene expression analysis.

Enzyme Inhibition and Receptor Binding Assays

No data from enzyme inhibition or receptor binding assays are available to characterize the interaction of this compound with specific enzymes or receptors.

In Vivo Models for Efficacy Studies in Disease Contexts

There are no published in vivo studies that have assessed the efficacy of this compound in any disease models.

Advanced Spectroscopic and Structural Characterization of 5 Methoxy 1 Methylsulfonyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

For instance, studies on 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles have demonstrated the utility of one- and two-dimensional NMR experiments in unequivocally assigning proton (¹H) and carbon-¹³ (¹³C) resonances. nih.gov The methylsulfonyl group, being a strong electron-withdrawing group, is expected to significantly influence the chemical shifts of the aromatic protons and carbons of the indole (B1671886) ring.

In the ¹H NMR spectrum of 5-methoxy-1-(methylsulfonyl)-1H-indole, the protons of the indole nucleus are expected to appear in the aromatic region (typically δ 6.5-8.0 ppm). The methoxy (B1213986) group protons would likely present as a sharp singlet around δ 3.8-4.0 ppm, while the methyl protons of the sulfonyl group would also appear as a singlet, but at a slightly downfield position compared to a typical methyl group due to the deshielding effect of the sulfonyl group.

The ¹³C NMR spectrum would provide further structural confirmation. The carbon of the methoxy group is anticipated to resonate around δ 55-60 ppm. The carbons of the indole ring would appear in the aromatic region (δ 100-140 ppm), with their precise chemical shifts influenced by the electronic effects of both the methoxy and methylsulfonyl substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Indole-H | 6.5 - 8.0 | Multiplets |

| Methoxy-H | 3.8 - 4.0 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Indole-C | 100 - 140 |

| Methoxy-C | 55 - 60 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through the analysis of its fragmentation patterns. In the absence of a specific mass spectrum for this compound, a predictive analysis based on the fragmentation of related indole and sulfonamide compounds can be made. scirp.orgnih.gov

Upon electron impact ionization (EI), the molecule is expected to form a molecular ion (M⁺•). The primary fragmentation pathways for N-sulfonylindoles often involve the cleavage of the N-S bond and the S-C bond. researchgate.net A characteristic fragmentation pattern would likely involve the loss of the methylsulfonyl group (•SO₂CH₃) or the methoxy group (•OCH₃).

The fragmentation of the indole nucleus itself typically proceeds via the loss of small molecules like HCN. scirp.org Therefore, subsequent fragmentation of the primary fragments could lead to a complex but interpretable spectrum, providing valuable structural information.

Table 3: Predicted Key Fragmentation Ions for this compound in EI-MS

| Ion | m/z (predicted) | Possible Origin |

|---|---|---|

| [M]⁺• | 225 | Molecular Ion |

| [M - •CH₃]⁺ | 210 | Loss of a methyl radical |

| [M - •OCH₃]⁺ | 194 | Loss of a methoxy radical |

| [M - SO₂CH₃]⁺ | 146 | Cleavage of the N-S bond |

Infrared (IR) and UV-Visible Spectroscopy in Molecular Characterization and Interaction Studies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within a molecule.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The asymmetric and symmetric stretching vibrations of the S=O bonds in the methylsulfonyl group are anticipated to appear as strong bands in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C-O stretching of the methoxy group would likely be observed around 1250 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the indole ring would be present in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively. researchgate.net The study of a polymorph of 5-methoxy-1H-indole-2-carboxylic acid showed a sharp band at 3342 cm⁻¹ assigned to the N-H stretching vibration, which would be absent in the N-sulfonylated target compound. mdpi.comsemanticscholar.org

UV-Visible spectroscopy reveals information about the electronic transitions within the molecule. The indole chromophore typically displays two main absorption bands. For indole itself, these occur around 270-290 nm and 210-220 nm. nist.gov The introduction of the methoxy and methylsulfonyl groups is expected to cause a bathochromic (red) shift in these absorption maxima due to their electronic effects on the indole ring system. A study on the biotransformation product of 5-methoxyindole (B15748) reported absorption maxima at 296 nm and 636 nm, though the latter is likely due to the formation of a colored product. researchgate.net

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| S=O (Sulfonyl) | Asymmetric Stretch | 1350 - 1300 |

| S=O (Sulfonyl) | Symmetric Stretch | 1160 - 1120 |

| C-O (Methoxy) | Stretch | ~1250 |

| Aromatic C=C | Stretch | 1600 - 1450 |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound has not been reported, analysis of related 5-methoxy-indole derivatives allows for informed predictions about its solid-state conformation.

For example, the crystal structure of methyl 5-methoxy-1H-indole-2-carboxylate reveals a nearly planar indole moiety. researchgate.net Similarly, the structure of 5-methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole also shows essentially planar indole ring systems. nih.gov It is therefore reasonable to expect that the indole core of this compound will also be largely planar.

Table 5: Crystallographic Data for the Related Compound: Methyl 5-methoxy-1H-indole-2-carboxylate researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.8956(6) |

| b (Å) | 5.8304(4) |

| c (Å) | 22.0407(16) |

| β (°) | 91.919(3) |

| Volume (ų) | 1014.06(13) |

| Z | 4 |

Future Directions and Research Perspectives for 5 Methoxy 1 Methylsulfonyl 1h Indole

Targeted Synthesis of Novel Analogues for Enhanced Specificity

The future development of 5-methoxy-1-(methylsulfonyl)-1H-indole as a therapeutic agent will heavily rely on the targeted synthesis of novel analogues with improved potency and target specificity. Drawing inspiration from structure-activity relationship (SAR) studies on related indole (B1671886) derivatives, medicinal chemists can strategically modify the core scaffold to optimize its pharmacological profile.

Key synthetic strategies will likely involve:

Modification of the 5-Methoxy Group: Exploration of bioisosteric replacements for the methoxy (B1213986) group, such as ethoxy, difluoromethoxy, or small alkyl chains, could fine-tune the compound's binding affinity and selectivity for its biological target.

Substitution on the Indole Ring: Introduction of various substituents at the C-2, C-3, C-4, C-6, and C-7 positions of the indole nucleus can significantly impact biological activity. For instance, the incorporation of a phenyl group at the C-2 position, as seen in the selective COX-2 inhibitor 5-methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole, highlights a promising avenue for creating potent and selective anti-inflammatory agents.

Variation of the N-Sulfonyl Group: Replacing the methylsulfonyl group with other sulfonyl moieties, such as arylsulfonyl or substituted alkylsulfonyl groups, can alter the electronic and steric properties of the molecule, potentially leading to enhanced interactions with target proteins.

These synthetic endeavors will aim to build a comprehensive library of analogues, allowing for a thorough investigation of the SAR and the identification of lead compounds with superior therapeutic potential.

Table 1: Potential Synthetic Modifications of this compound

| Position of Modification | Example of Modification | Potential Impact on Activity |

| C-5 | Bioisosteric replacement of methoxy | Modulate binding affinity and selectivity |

| C-2 | Introduction of an aryl group | Enhance potency and target specificity |

| N-1 | Variation of the sulfonyl group | Alter electronic and steric properties |

| Other Ring Positions | Halogenation or alkylation | Fine-tune physicochemical properties |

Integration of Advanced Computational Techniques for Drug Discovery

To accelerate the drug discovery process and rationalize the design of novel analogues, the integration of advanced computational techniques is paramount. Molecular modeling, virtual screening, and quantitative structure-activity relationship (QSAR) studies can provide invaluable insights into the molecular interactions governing the biological activity of this compound and its derivatives.

Future computational research should focus on:

Molecular Docking Simulations: Docking studies can predict the binding modes of the compound and its analogues within the active sites of potential biological targets. This information is crucial for understanding the molecular basis of activity and for designing new molecules with improved binding affinities. For example, docking studies of the related compound, 5-methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole, have elucidated its binding interactions within the COX-2 active site.

Quantitative Structure-Activity Relationship (QSAR) Analysis: QSAR models can establish a mathematical relationship between the structural features of the compounds and their biological activities. These models can then be used to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.

Pharmacophore Modeling: This technique can identify the essential structural features required for biological activity. The resulting pharmacophore model can be used to search large chemical databases for novel scaffolds with similar therapeutic potential.

Virtual Screening: Large libraries of virtual compounds can be screened against a biological target using computational methods to identify potential hits for further experimental investigation.

By leveraging these computational tools, researchers can make more informed decisions in the design and optimization of novel drug candidates based on the this compound scaffold.

Elucidation of Undiscovered Molecular Mechanisms of Action

While the structural similarity of this compound to known bioactive molecules provides clues to its potential mechanisms of action, further research is needed to fully elucidate its molecular targets and signaling pathways.

Future investigations should explore:

Cyclooxygenase (COX) Inhibition: Given that the related compound, 5-methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole, is a potent and selective COX-2 inhibitor, it is highly probable that this compound also exhibits activity against COX enzymes. mdpi.comnih.gov Future studies should assess its inhibitory potency and selectivity against both COX-1 and COX-2.

Serotonin (B10506) (5-HT) Receptor Modulation: 5-methoxyindole (B15748) derivatives are known to interact with serotonin receptors, which are implicated in a variety of physiological and pathological processes. Investigating the affinity and functional activity of this compound at different 5-HT receptor subtypes could reveal novel therapeutic opportunities, particularly in the realm of neuroscience.

Aryl Hydrocarbon Receptor (AhR) Activity: Methoxyindoles have been identified as modulators of the aryl hydrocarbon receptor, a ligand-activated transcription factor involved in regulating immune responses and cellular metabolism. nih.gov Exploring the interaction of this compound with AhR could uncover its potential as an immunomodulatory agent.

Other Potential Targets: The broad biological activity of indole derivatives suggests that this compound may interact with a range of other molecular targets. mdpi.com Unbiased screening approaches, such as chemical proteomics, could be employed to identify novel binding partners and unravel previously unknown mechanisms of action.

A comprehensive understanding of the compound's molecular pharmacology will be essential for its rational development as a therapeutic agent.

Exploration of New Therapeutic Applications for the Compound Class

The diverse biological activities associated with the indole scaffold suggest that this compound and its analogues could have therapeutic applications across a wide range of diseases.

Future research should explore the potential of this compound class in the following areas:

Anti-inflammatory and Analgesic Agents: Building on the known COX-inhibitory activity of related compounds, this class of molecules holds promise for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles.

Anticancer Therapeutics: Many indole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases and tubulin polymerization. The therapeutic potential of this compound in oncology warrants thorough investigation.

Neuroprotective Agents: The structural resemblance to neuroactive compounds, coupled with the potential to modulate targets like 5-HT receptors, suggests that these compounds could be explored for the treatment of neurodegenerative diseases and other neurological disorders.

Antimicrobial Agents: The indole nucleus is a common motif in antimicrobial compounds. Screening this compound and its analogues against a panel of pathogenic bacteria and fungi could lead to the discovery of new anti-infective agents.

The exploration of these and other therapeutic avenues will be crucial in realizing the full clinical potential of this promising class of compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.